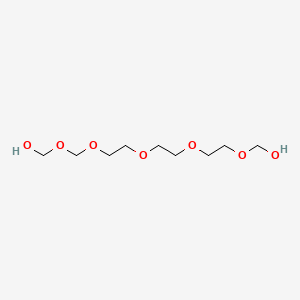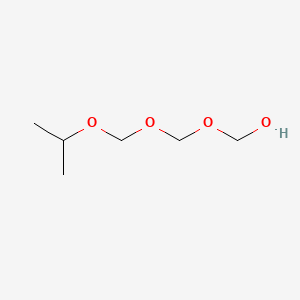
2-Methylisothiazolidin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylisothiazolidin-3-one is an organic compound belonging to the class of isothiazolinones. It is a heterocyclic compound characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is widely recognized for its antimicrobial properties and is commonly used as a preservative in various industrial and consumer products.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylisothiazolidin-3-one typically involves the cyclization of N-methyl-3-thiocyanoacrylamide. This reaction is carried out under controlled conditions to ensure the formation of the desired isothiazolinone ring structure .
Industrial Production Methods: In industrial settings, this compound is produced by blending N’-dimethyl-3,3’-dithiodipropionamide or N-methyl-3-mercaptopropionamide with an organic solvent and an alkali metal iodide catalyst. A halogenation agent is then added to obtain this compound hydrochloride, which is subsequently neutralized to yield the final product .
化学反応の分析
Types of Reactions: 2-Methylisothiazolidin-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the sulfur and nitrogen atoms in the ring structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Halogenation agents, such as chlorine or bromine, are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
科学的研究の応用
2-Methylisothiazolidin-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a biocide in various chemical formulations to control microbial growth.
Biology: The compound is employed in biological studies to investigate its antimicrobial properties and potential effects on different microorganisms.
Medicine: Research is ongoing to explore its potential use in medical applications, particularly in the development of antimicrobial agents.
作用機序
The antimicrobial activity of 2-Methylisothiazolidin-3-one is attributed to its ability to inhibit life-sustaining enzymes, specifically those with thiol groups at their active sites. The compound forms mixed disulfides with these enzymes, disrupting their function and leading to microbial cell death .
類似化合物との比較
5-Chloro-2-methyl-4-isothiazolin-3-one: Known for its strong antimicrobial properties, often used in combination with 2-Methylisothiazolidin-3-one.
Benzisothiazolinone: Another isothiazolinone derivative with similar antimicrobial activity.
Octylisothiazolinone: Used as a preservative in various industrial applications.
Uniqueness: this compound is unique due to its balanced antimicrobial efficacy and relatively lower toxicity compared to some other isothiazolinone derivatives. This makes it a preferred choice in formulations where both efficacy and safety are critical considerations .
特性
CAS番号 |
1003-22-1 |
|---|---|
分子式 |
C4H7NOS |
分子量 |
117.17 g/mol |
IUPAC名 |
2-methyl-1,2-thiazolidin-3-one |
InChI |
InChI=1S/C4H7NOS/c1-5-4(6)2-3-7-5/h2-3H2,1H3 |
InChIキー |
PUSPAPGHKSLKKH-UHFFFAOYSA-N |
SMILES |
CN1C(=O)CCS1 |
正規SMILES |
CN1C(=O)CCS1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2,8,9-Trioxa-5-aza-1-phosphabicyclo[3.3.3]undecane, 1-oxide](/img/structure/B3044572.png)
![3H-Pyrido[3,4-b]indole, 4,9-dihydro-1-phenyl-](/img/structure/B3044573.png)
![1,9-Dihydropyrrolo[2,3-b]carbazole](/img/structure/B3044575.png)






